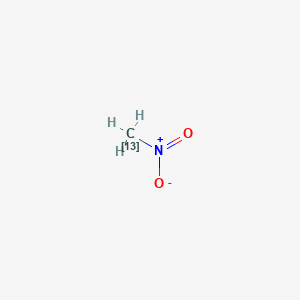

Nitromethane-13C

Description

Significance of Stable Isotope Probes in Advanced Chemical Investigations

The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is fundamental to a wide array of advanced chemical investigations. symeres.com These non-radioactive tracers are invaluable in elucidating the complexities of chemical and biological processes. symeres.comcreative-proteomics.com Their application spans numerous fields, from drug metabolism and environmental science to materials science and biochemistry.

In mechanistic and kinetic studies , stable isotopes allow for the detailed mapping of reaction pathways. symeres.com By tracking the position of the isotopic label in the products of a reaction, chemists can deduce the sequence of bond-breaking and bond-forming events. Furthermore, the use of heavier isotopes can introduce a "kinetic isotope effect," where the rate of reaction is altered, providing further clues about the rate-determining step of a mechanism. symeres.com

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the primary analytical techniques that leverage stable isotope labeling. symeres.comacs.orgnih.gov In MS, the mass difference between the labeled and unlabeled compounds allows for their distinct detection and quantification, which is crucial in fields like proteomics and metabolomics for tracking the fate of molecules in biological systems. symeres.comsigmaaldrich.com In NMR, the presence of a ¹³C nucleus provides a unique spectroscopic handle for characterizing molecular structures and dynamics. symeres.com

Stable isotope probing (SIP) is a powerful technique in environmental geochemistry and microbial ecology . It allows researchers to trace the assimilation of labeled substrates by microorganisms, thereby linking specific metabolic functions to particular members of a microbial community. novorem.com.auresearchgate.net This has significant implications for understanding biogeochemical cycles and the bioremediation of pollutants. novorem.com.au

The applications of stable isotope probes are diverse and continue to expand, as summarized in the table below.

| Field of Study | Application of Stable Isotope Probes |

| Mechanistic Chemistry | Elucidation of reaction pathways and kinetics. symeres.com |

| Drug Metabolism | Tracing metabolic pathways and understanding drug disposition. symeres.comacs.orgnih.gov |

| Proteomics & Metabolomics | Quantifying proteins and metabolites in complex biological samples. symeres.comsigmaaldrich.com |

| Environmental Science | Tracking the fate of agrochemicals and pollutants. symeres.comnovorem.com.au |

| Structural Biology | Characterizing the structure and dynamics of biomolecules via NMR. symeres.com |

| Microbial Ecology | Linking microbial identity to metabolic function (Stable Isotope Probing). researchgate.net |

Rationale for Carbon-13 Enrichment in Nitromethane (B149229) for Mechanistic Studies

Nitromethane (CH₃NO₂) is a versatile organic compound used as a solvent, a fuel, and a reagent in organic synthesis. researchgate.netwikipedia.orgnih.gov The enrichment of nitromethane with a carbon-13 isotope to create Nitromethane-¹³C provides a specific and powerful tool for investigating reactions where nitromethane is a reactant, solvent, or intermediate.

The primary rationale for using ¹³C-labeled nitromethane is its utility as a tracer in mechanistic studies. The ¹³C isotope allows researchers to follow the carbon atom of the nitromethane molecule through a sequence of chemical transformations. This is particularly valuable in complex reactions where the carbon backbone may undergo rearrangement or fragmentation. For instance, in studies of the decomposition of nitromethane, labeling helps to distinguish between different proposed mechanisms, such as C-N bond cleavage versus rearrangement to methyl nitrite (B80452). acs.org

One of the key analytical techniques that benefits from ¹³C labeling is NMR spectroscopy . While the natural abundance of ¹³C is only about 1.1%, enriching a molecule at a specific site with ¹³C to 99% or higher dramatically enhances the signal from that carbon atom in a ¹³C NMR spectrum. This allows for detailed studies of the local chemical environment around that carbon atom. For example, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR studies of nitromethane adsorbed on oxide surfaces have used Nitromethane-¹³C to probe the acid-base properties of the surfaces. researchgate.net The chemical shift of the ¹³C-labeled methylene (B1212753) group of the resulting aci-anion provides a measure of the basic strength of the catalyst. researchgate.net

In a similar vein, ¹³C labeling is instrumental in palladium-catalyzed carbonylative α-arylation of nitromethane. The use of ¹³C-labeled carbon monoxide in conjunction with nitromethane allows for the synthesis of isotopically labeled β-ketonitriles, where the position of the label provides definitive proof of the reaction mechanism. researchgate.net

The table below highlights the key reasons for using Nitromethane-¹³C in research.

| Rationale | Analytical Technique | Research Application Example |

| Tracer for Reaction Pathways | Mass Spectrometry, NMR | Following the carbon atom in decomposition and synthesis reactions. acs.org |

| Enhanced NMR Signal | ¹³C NMR Spectroscopy | Studying solvent effects and surface chemistry. researchgate.net |

| Mechanistic Elucidation | ¹³C NMR, Mass Spectrometry | Differentiating between competing reaction mechanisms. acs.orgresearchgate.net |

Historical Context and Evolution of Research on Labeled Nitromethane

The use of isotopes as tracers in scientific research has a rich history dating back to the early 20th century. The pioneering work of scientists like Irene and Frederic Joliot-Curie laid the foundation for isotopic labeling. The initial development and application of stable isotope tracers began in the 1930s, providing profound insights into metabolism and other biological processes. nih.gov These early studies required the development of new methods for both the synthesis of isotopically labeled compounds and the analytical techniques, primarily mass spectrometry, to detect them. nih.govnih.gov

Nitromethane itself was first synthesized in 1872 by Kolbe. wediditforlove.comiarc.fr For many years, it was considered a relatively stable compound. wediditforlove.com However, its potential as a high-energy material and its versatile chemical reactivity eventually led to more intensive study. Research into the decomposition of nitromethane, particularly in the context of propellants and explosives, began in earnest in the mid-20th century.

The convergence of these two fields—isotopic labeling and nitromethane chemistry—led to the use of labeled nitromethane in mechanistic studies. Early investigations into the decomposition of nitromethane benefited from isotopic labeling to understand the complex series of reactions that occur under high-pressure and high-temperature conditions. For example, deuterium labeling studies were used to probe the role of hydrogen atom transfer in the decomposition of nitromethane, revealing a kinetic isotope effect that implicated specific C-H bonds in the reaction mechanism. acs.org

More recently, the commercial availability of Nitromethane-¹³C and advanced analytical techniques like multidimensional NMR and high-resolution mass spectrometry have enabled more sophisticated investigations. isotope.com Researchers now use Nitromethane-¹³C to study a wide range of phenomena, from the subtleties of acid-base catalysis on surfaces to the intricate pathways of organometallic reactions. researchgate.netresearchgate.net The evolution of research on labeled nitromethane reflects the broader trends in chemistry, where the development of new tools and techniques continually opens up new avenues for fundamental discovery.

Structure

3D Structure

Properties

IUPAC Name |

nitro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452405 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32480-00-5 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32480-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies for Nitromethane 13c

Strategies for Carbon-13 Incorporation into Nitromethane (B149229) Precursors

The foundational step in producing Nitromethane-13C is the introduction of a carbon-13 atom into a precursor molecule that can then be converted to nitromethane. The choice of precursor and the method of ¹³C incorporation are critical for the efficiency and isotopic purity of the final product.

Several methods are employed for the laboratory-scale synthesis of this compound, often prioritizing yield and purity over cost.

A common approach involves the reaction of a ¹³C-labeled methyl halide, such as methyl-¹³C iodide, with a nitrite (B80452) salt. rsc.org For instance, [¹³C]methyl iodide can be treated with silver nitrite to produce [¹³C]nitromethane. rsc.org This nucleophilic substitution reaction is a direct method for introducing the labeled methyl group.

Another established laboratory method is the reaction of sodium monochloroacetate with sodium nitrite in an aqueous solution. wikipedia.org To synthesize the ¹³C-labeled variant, one would start with ¹³C-labeled chloroacetic acid. The process involves heating the reactants, leading to the formation of nitromethane, which is then distilled from the reaction mixture. wikipedia.orgorgsyn.org

The direct nitration of ¹³C-labeled methanol (B129727) with nitric acid is also a viable laboratory-scale method. This process must be carefully controlled to ensure the carbon-13 atom is retained in the final product.

Furthermore, ¹³C-labeled nitromethane can be synthesized from ¹³C-labeled nitromethane precursors which are themselves derived from other labeled compounds. For example, D-Galactose-1-¹³C has been synthesized using nitromethane-¹³C as a starting material.

A summary of common laboratory synthesis precursors is presented below:

| Precursor | Reagent | Reaction Type |

| Methyl-¹³C Iodide | Silver Nitrite | Nucleophilic Substitution |

| ¹³C-Chloroacetic Acid | Sodium Nitrite | Decarboxylative Nitration |

| ¹³C-Methanol | Nitric Acid | Nitration |

Industrial production of nitromethane typically involves the gas-phase nitration of propane (B168953) with nitric acid at high temperatures (350–450 °C). wikipedia.orgatamanchemicals.com This exothermic reaction yields a mixture of nitroalkanes, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, which are then separated by distillation. wikipedia.orgatamanchemicals.com

Adapting this industrial process for the production of this compound would require a source of ¹³C-labeled propane. While technically feasible, the high cost of isotopically labeled propane and the formation of multiple products make this route less economical for producing a single labeled compound like this compound.

A more direct industrial-scale approach that could be adapted for isotopic labeling is the reaction of a methyl halide with a metal nitrite. google.com For example, a process exists for forming nitromethane by reacting liquid methyl chloride with an alkali or alkaline earth metal nitrite in the presence of excess liquid methyl halide. google.com Using ¹³C-methyl chloride in this process would directly yield this compound. This method is advantageous as it is a more direct route and can be performed at moderate temperatures under pressure. google.com

Another patented method describes the production of nitromethane through the nitration of two-carbon oxygenated compounds like ethanol (B145695) or acetic acid with nitric acid. This process could be adapted using ¹³C-labeled ethanol or acetic acid to incorporate the carbon-13 isotope.

| Industrial Method | Precursor for Isotopic Adaptation | Key Parameters |

| Gas-Phase Nitration of Propane | ¹³C-Propane | 350–450 °C, Nitric Acid |

| Methyl Halide Nitration | ¹³C-Methyl Chloride | Liquid Phase, Pressure |

| Nitration of 2-Carbon Compounds | ¹³C-Ethanol or ¹³C-Acetic Acid | 220–500 °C, Nitric Acid, Catalyst |

Laboratory-Scale Synthesis Approaches

Purification and Validation of Isotopic Purity

Following synthesis, this compound must be purified to remove unreacted starting materials, solvents, and byproducts. Distillation is a primary method for purification, separating nitromethane from water and other impurities.

The validation of isotopic purity is a critical final step to ensure the product meets the required specifications, typically ≥99 atom % ¹³C. sigmaaldrich.com Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to confirm the presence and abundance of the ¹³C isotope by detecting the specific mass-to-charge ratio of the labeled molecule. almacgroup.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify any trace impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential tool. ¹³C NMR spectroscopy provides a direct method to confirm the position and enrichment of the carbon-13 label. The chemical shift for the labeled carbon in this compound is a key identifier. ¹H NMR can also be used to quantify the labeled compound. acs.org

These analytical methods ensure the final product has a high degree of both chemical and isotopic purity, which is crucial for its applications in research. almacgroup.com

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS/HRMS) | Confirms isotopic mass and purity. almacgroup.com | Detects isotopic peaks and verifies the M+1 mass shift. |

| Gas Chromatography (GC) | Separates volatile impurities. | Ensures chemical purity by identifying and quantifying other components. |

| Nuclear Magnetic Resonance (NMR) | Confirms ¹³C position and quantifies enrichment. acs.org | Provides a distinct signal for the ¹³C-labeled carbon, confirming its presence and location. |

Advanced Spectroscopic Characterization of Nitromethane 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nitromethane-13C

NMR spectroscopy is particularly sensitive to the isotopic composition of molecules. The incorporation of the NMR-active ¹³C nucleus into nitromethane (B149229), in place of the NMR-inactive ¹²C, allows for direct observation of the carbon backbone, providing invaluable data on its electronic environment and couplings to neighboring nuclei.

The ¹³C NMR spectrum of Nitromethane-¹³C is characterized by a single resonance, the chemical shift of which is sensitive to the solvent environment. In deuterated chloroform (B151607) (CDCl₃), the ¹³C chemical shift for nitromethane is observed at approximately 62.6 ppm. nih.gov The chemical shift value is a fundamental parameter reflecting the shielding of the carbon nucleus by its surrounding electron density.

Coupling constants (J-couplings) provide through-bond information about the connectivity of atoms. In Nitromethane-¹³C, the one-bond coupling between the labeled carbon and its attached protons (¹J(¹³C,¹H)) is a key parameter. For instance, a ¹J(¹³C,¹H) coupling constant of 146.7 Hz has been reported. chemicalbook.com Isotopic substitution also allows for the measurement of couplings to other nuclei, such as nitrogen. The one-bond coupling constant between ¹³C and ¹⁵N, ¹J(¹⁵N,¹³C), has been measured in various cyano complexes, and while a specific value for nitromethane isn't detailed in the provided results, these studies are foundational for understanding such interactions. cdnsciencepub.com The magnitude of these coupling constants is directly related to the hybridization of the atoms and the nature of the chemical bond between them.

Table 1: Representative ¹³C NMR Data for Nitromethane-¹³C

| Parameter | Solvent | Value | Reference |

|---|---|---|---|

| δ(¹³C) | CDCl₃ | ~62.6 ppm | nih.gov |

| ¹J(¹³C,¹H) | TMS | 146.7 Hz | chemicalbook.com |

Solid-state NMR, particularly Cross-Polarization/Magic Angle Spinning (CP/MAS), is a powerful technique for studying molecules adsorbed onto surfaces. researchgate.netmdpi.com For Nitromethane-¹³C, ¹³C CP/MAS NMR has been employed to investigate its interaction with the basic sites on oxide surfaces. acs.org

When nitromethane is adsorbed on strongly basic oxides like Magnesium Oxide (MgO), it can be deprotonated by surface basic sites to form an aci-anion intermediate, which is then stabilized by a conjugate Lewis acid site. acs.orgacs.org This chemical transformation is readily identified by ¹³C CP/MAS NMR. The spectrum of adsorbed nitromethane shows two distinct signals:

A narrow peak near 62 ppm, attributed to physisorbed nitromethane molecules. acs.org

A significantly deshielded, broad peak between 105-110 ppm, assigned to the methylene (B1212753) carbon of the chemisorbed aci-anion. acs.org

A linear correlation has been established between the isotropic ¹³C chemical shift of this aci-anion and the heat of adsorption of carbon dioxide, demonstrating that Nitromethane-¹³C can serve as an effective NMR probe for quantifying the basicity of oxide surfaces. acs.org

The presence of a ¹³C isotope can influence the NMR parameters of other nuclei in the molecule, an effect known as an isotope shift. These shifts, though small, provide detailed information about molecular structure and bonding. huji.ac.il For example, replacing ¹²C with ¹³C can induce a small change in the chemical shift of a neighboring ¹⁵N nucleus. cdnsciencepub.com Studies on various cyano complexes have shown that the ¹³C/¹²C isotope-induced shift on ¹⁵N shielding is typically small, often less than 0.1 ppm, with the heavier isotopomer (containing ¹³C) generally being more shielded (shifting to a lower frequency). cdnsciencepub.com Neat nitromethane is often used as an external reference standard for ¹⁵N NMR spectroscopy. csic.esd-nb.inforsc.org

The coupling between different nuclei provides further structural insight. The ¹³C dipolar NMR spectrum of ¹³CH₃¹⁴NO₂ recorded at low temperatures (25 K) reveals information about the ¹⁴N quadrupolar parameters and direct dipolar couplings. tandfonline.com The interaction between the ¹³C nucleus and the quadrupolar ¹⁴N nucleus (spin I=1) can lead to characteristic lineshapes in the solid-state NMR spectrum.

Isotope effects are also observed when protons are replaced with deuterium (B1214612). A one-bond isotope shift arising from deuterium substitution on a carbon can be significant, ranging from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il These effects arise from the slight changes in vibrational energy levels and bond lengths upon isotopic substitution.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and elucidating the complete chemical structure of complex molecules by correlating different nuclear spins. nih.govipb.pt For a molecule like Nitromethane-¹³C, several 2D NMR experiments would be highly informative:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. For Nitromethane-¹³C, it would show a single correlation peak between the proton signal (~4.3 ppm) and the ¹³C signal (~62.6 ppm), confirming the C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between nuclei. While of limited utility for the small structure of nitromethane itself, it is crucial for confirming the structure of derivatives or reaction products.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is not applicable to nitromethane's single methyl group but is fundamental for larger molecules. rsc.org

These advanced techniques, made more powerful by ¹³C enrichment, are critical for tracking the metabolic fate of labeled compounds in biological systems or identifying products in complex reaction mixtures. nih.gov

Multi-Nuclear Isotopic NMR (e.g., 14N, 15N, 17O) and Isotope Effects on NMR Spectra

Raman Spectroscopy and Vibrational Analysis of Labeled Nitromethane

Raman spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its structure and bonding. acs.org Isotopic labeling with ¹³C alters the vibrational frequencies of modes involving the carbon atom due to the mass change. This isotopic shift is invaluable for making definitive assignments of vibrational bands. kau.edu.sa

The vibrational spectrum of nitromethane has been extensively studied. acs.orgkau.edu.sa Key vibrational modes include C-H stretches, NO₂ symmetric and antisymmetric stretches, C-N stretch, and various bending and rocking modes. acs.orgacs.org For example, the C-N stretching mode (νₛ(CN)) appears around 917-920 cm⁻¹. acs.org Substituting ¹²C with ¹³C would be expected to lower the frequency of this C-N stretch, as well as other modes involving carbon motion, such as the CH₃ rocking and deformation modes. The precise measurement of these shifts allows for the refinement of force field calculations, which model the forces between atoms in the molecule. kau.edu.sa

Studies on the sodium salt of nitromethane, which forms the aci-anion (CH₂NO₂⁻), have also utilized Raman spectroscopy in conjunction with isotopic substitution (trideuterionitromethane) to assign the vibrational modes of this species. rsc.org

Table 2: Selected Vibrational Frequencies for Liquid Nitromethane

| Assignment | Symmetry | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| νₐ(CH₃) | a' | 3048 | acs.org |

| νₛ(CH₃) | a' | 2966 | acs.org |

| νₐ(NO₂) | a'' | 1561 | acs.org |

| δₐ(CH₃) | a'' | 1429 | acs.org |

| δₛ(CH₃) | a' | 1403 | acs.org |

| νₛ(NO₂) | a' | 1376 | acs.org |

| νₛ(CN) | a' | 917 | acs.org |

| δₛ(NO₂) | a' | 656 | acs.org |

| ρ(NO₂) | a'' | 607 | kau.edu.sa |

Advanced Optical Spectroscopies for Trace Analysis of Nitromethane Isotopologues

Advanced optical spectroscopy techniques are crucial for detecting and quantifying molecules at very low concentrations. The distinct spectral signatures of isotopologues like Nitromethane-¹³C can be exploited for highly selective trace analysis. While the search results focus heavily on NMR and Raman spectroscopy, the principles extend to other optical methods.

For example, ultrafast anti-Stokes Raman spectroscopy has been used to study vibrational energy redistribution in nitromethane on a picosecond timescale. acs.org Such techniques could be adapted to selectively probe the labeled species in a mixture. Similarly, vacuum ultraviolet (VUV) absorption and photoelectron spectroscopies provide information on the electronic states of nitromethane. acs.org The isotopic substitution in Nitromethane-¹³C would cause small but potentially measurable shifts in the vibronic structure within these electronic transitions, which could be used for selective detection with high-resolution instrumentation.

The pathways and timescales of vibrational energy flow in nitromethane have been investigated in various phases, including in liquid water and supercritical argon, using molecular dynamics simulations and spectroscopic analysis. aip.orgresearchgate.netresearchgate.net The use of Nitromethane-¹³C in such experiments would allow for direct tracking of energy flow through the carbon-centric vibrational modes, offering a more detailed picture of energy relaxation and transfer processes.

Applications of Nitromethane 13c in Reaction Mechanism Elucidation

Elucidating Unimolecular Decomposition Pathways

The thermal and photochemical decomposition of nitromethane (B149229) is a subject of intense study due to its role as a model energetic material. mdpi.comuhmreactiondynamics.org The use of Nitromethane-13C has been instrumental in clarifying the complex and often competing pathways involved in its breakdown.

Carbon-Nitrogen Bond Cleavage Dynamics

The primary and most well-established unimolecular decomposition pathway for nitromethane involves the cleavage of the carbon-nitrogen (C-N) bond. uri.eduresearchgate.netresearchgate.net This process is highly endothermic and is generally considered the most favorable kinetically controlled reaction. mdpi.comresearchgate.net Reactive molecular dynamics simulations show that at lower densities, the unimolecular cleavage of the C-N bond is the predominant route, yielding methyl (•CH₃) and nitrogen dioxide (•NO₂) radicals. uri.eduresearchgate.net

Experimental and theoretical studies have determined the activation energy for this bond scission.

| Decomposition Pathway | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) |

| C-N Bond Cleavage | 52.7–53.3 | 220–223 |

The labeling with ¹³C allows for the direct observation of the ¹³CH₃ radical, confirming this pathway and enabling the study of its subsequent reactions. In the gas phase, these radicals can separate, but in the condensed phase, they are often trapped in a solvent cage, leading to recombination or further reactions. dtic.mil

Nitro-Nitrite Isomerization Processes

The isomerization of nitromethane to methyl nitrite (B80452) is a crucial competing pathway to C-N bond cleavage. aip.orglanl.gov This process can occur through different mechanisms, including the aforementioned roaming mechanism. Two primary transition states have been proposed for this isomerization: a "tight" transition state and a "loose" transition state, with the latter being associated with the roaming mechanism. mdpi.compreprints.orgpreprints.org

In condensed phases, the cage effect can facilitate this isomerization. The initially formed methyl and nitrogen dioxide radicals are trapped, increasing the likelihood of recombination to form methyl nitrite instead of reverting to nitromethane. dtic.mil This isomerization is a critical step, as methyl nitrite itself decomposes through different channels to produce species like formaldehyde (B43269) (H₂CO) and nitric oxide (NO). dtic.milcolostate.edu Isotopic labeling with ¹³C helps to definitively track the carbon backbone through this isomerization and subsequent fragmentation, distinguishing it from other potential reaction pathways. uhmreactiondynamics.org

Investigating Nucleophilic Additions and Condensation Reactions

Nitromethane's acidic α-protons make it a valuable C1 building block in organic synthesis, participating in a variety of base-catalyzed carbon-carbon bond-forming reactions. The use of Nitromethane-¹³C in these reactions provides a clear marker to elucidate the reaction mechanisms and stereochemical outcomes.

Michael Addition Reactions

The Michael addition, or conjugate addition, of nitromethane to α,β-unsaturated carbonyl compounds is a fundamental method for forming new carbon-carbon bonds. sctunisie.org This reaction is typically base-catalyzed and can be performed in various solvents, including water. sctunisie.orgchemrevlett.com The use of Nitromethane-¹³C allows for the precise tracking of the labeled carbon as it adds to the β-position of the unsaturated system.

For example, in the reaction of nitromethane with chalcones or acrylates, the ¹³C label would be incorporated into the newly formed carbon-carbon bond, providing a spectroscopic handle (via ¹³C NMR) to confirm the structure of the adduct and study the reaction kinetics. chemrevlett.comnih.gov The labeling helps in identifying the primary addition product from potential side products, such as those arising from multiple additions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Labeled Product |

| Nitromethane-¹³C | Ethyl Cinnamate Derivatives | K₂CO₃ / Phase Transfer Catalyst | γ-Nitro-¹³C Ester |

| Nitromethane-¹³C | Methyl Acrylate | DBU | Methyl 4-nitro-¹³C-butanoate |

Nitroaldol (Henry) Reactions

The Henry reaction is a classic base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol. rsc.orgredalyc.orgscirp.org This reaction is a powerful tool for constructing complex molecules with adjacent stereocenters. rsc.org

When Nitromethane-¹³C is used, the labeled carbon becomes the α-carbon in the resulting β-nitro alcohol. This allows for detailed mechanistic studies, including the investigation of stereoselectivity (syn vs. anti products) when new chiral centers are formed. rsc.orgnih.gov The ¹³C label serves as a probe to analyze the transition state geometry and the influence of different catalysts (metal-based or organocatalysts) on the diastereoselectivity and enantioselectivity of the reaction. nih.gov For instance, heating a mixture of an aldehyde with Nitromethane-¹³C in the presence of a base like potassium carbonate yields the corresponding ¹³C-labeled β-nitro alcohol. redalyc.org

Studies of Acid-Base Equilibria and Aci-Anion Formation

The isotopic labeling of nitromethane with carbon-13 (this compound) provides a powerful tool for investigating acid-base equilibria and the formation of the corresponding aci-anion (nitronate). The distinct nuclear magnetic resonance (NMR) signal of the 13C nucleus allows for precise tracking of the carbon atom's chemical environment, offering detailed insights into deprotonation and subsequent structural changes. researchgate.net

Research utilizing 13C NMR spectroscopy has been instrumental in characterizing the basicity of various surfaces, such as metal oxides. researchgate.netresearchgate.net When this compound is adsorbed onto a basic surface, it can be deprotonated to form the aci-anion. This transformation is readily observed through a significant upfield shift in the 13C NMR spectrum. researchgate.net For instance, the carbon signal of the aci-anion is distinctly different from that of the neutral nitromethane molecule, allowing for unambiguous identification and quantification of the species involved in the equilibrium. researchgate.netrsc.org

A noteworthy finding is the linear relationship established between the 13C NMR chemical shift of the aci-anion and the basic strength of the oxide surface. researchgate.net This correlation allows researchers to use this compound as a sensitive probe to measure the basicity of different materials. researchgate.net The extent of the chemical shift provides a quantitative measure of the interaction strength between the aci-anion and the surface's Lewis acid sites. researchgate.netresearchgate.net

Studies on mixed oxides derived from hydrotalcite-like precursors have shown that the nature of the adsorbed species—whether it is physisorbed nitromethane, the aci-anion, or a methazonate salt analogue—depends on the relative strength of the basic and acidic sites on the catalyst surface. researchgate.netresearchgate.net On surfaces with strong acid-base pairs, the formation and stabilization of the aci-anion are readily observed. researchgate.net In contrast, on Brønsted bases like layered double hydroxides, different reaction pathways are favored. researchgate.netresearchgate.net

The table below summarizes key findings from studies using this compound to investigate aci-anion formation on different surfaces.

| Catalyst/Surface | Technique | Key Observation | Reference |

| Oxide Surfaces | 13C CP/MAS NMR | Formation of aci-anion upon adsorption. Linear correlation between 13C chemical shift and surface basicity. | researchgate.net |

| Mixed Oxides (from hydrotalcite) | 13C CP/MAS NMR | Adsorbed species (nitromethane, aci-anion, methazonate) depend on acid-base site strength. | researchgate.net |

| γ-Alumina | 13C MAS NMR, IR Spectroscopy | Chemisorption as aci-anions at room temperature. rsc.org | rsc.org |

| MgO and CaO | 13C MAS NMR | Observation of aci-anions of nitromethane on the surface. rsc.org | rsc.org |

These studies highlight the utility of this compound in elucidating the fundamental aspects of acid-base chemistry. The ability to directly observe and quantify the formation of the aci-anion provides crucial data for understanding catalytic mechanisms, surface properties, and reaction intermediates. researchgate.netresearchgate.netrsc.org

Solvent Effects in Reaction Kinetics and Mechanisms

This compound serves as a valuable probe for understanding the influence of solvents on reaction kinetics and mechanisms. The solvent can significantly alter reaction rates and even the nature of the reaction pathway by stabilizing or destabilizing reactants, transition states, and products. researchgate.netrsc.org The use of isotopically labeled compounds like this compound allows for precise monitoring of these effects. acs.org

In studies of reaction kinetics, the solvent polarity is a critical factor. researchgate.netrsc.org For reactions involving a change in charge distribution between the reactants and the transition state, a more polar solvent will typically accelerate the reaction if the transition state is more charged than the reactants. rsc.org Nitromethane itself is a polar aprotic solvent and is often used in studies of strong acids. msu.edu When this compound is used as a reactant or a solvent, its 13C NMR signal can provide information about the local solvent environment and its changes throughout the course of a reaction.

Computational and experimental studies on the Henry reaction, for example, have demonstrated the profound effect of the solvent on reaction rates. The reaction between a nitroalkane and an aldehyde proceeds significantly faster in dimethyl sulfoxide (B87167) (DMSO) than in water. nih.gov This is attributed to the different solvation of the reacting species and the transition state in each solvent. nih.gov While not specifically using this compound, these studies exemplify the type of mechanistic questions that can be addressed. The use of 13C labeling would allow for the direct observation of the carbon center involved in bond formation.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, and studies involving this compound can provide detailed insights. nih.govroyalsocietypublishing.org For instance, in the organocatalytic enantioselective C(sp2)–H alkylation using nitroalkanes, a combination of experimental 13C KIEs and DFT calculations was used to probe the rate-determining step. nih.gov A large normal 13C KIE was observed on the carbon atom of the nitroalkane, which was consistent with either C-C bond formation or nitro group elimination being the rate-determining step. nih.gov Further investigation using an inverse 13C KIE on the other reacting carbon atom helped to confirm a mechanism involving reversible carbon-carbon bond formation followed by a rate- and enantioselectivity-determining nitro group elimination. nih.gov

The influence of the solvent on catalytic cycles has also been a subject of investigation. In the Michael addition of nitromethane to cinnamaldehyde, computational studies have shown that the solvent (dichloromethane vs. water) alters the energy barriers of different steps in the reaction, including the crucial C-C bond formation step. nih.gov Water as a solvent was found to raise the energy barrier for this step, leading to lower reaction yield and enantioselectivity. nih.gov

The following table presents examples of how solvent effects, which can be studied using this compound, influence reaction outcomes.

| Reaction | Solvent System | Observed Effect | Mechanistic Insight | Reference |

| Henry Reaction | Water vs. DMSO | Reaction is slower in water. | Weaker hydrogen bonding in the transition state in water compared to ion-dipole interactions in DMSO. | nih.gov |

| Michael Addition | Dichloromethane vs. Water | Lower yield and enantioselectivity in water. | Water raises the energy barrier for C-C bond formation. | nih.gov |

| Menshutkin Reaction | Various Solvents | Reaction rate changes within two orders of magnitude based on solvent polarity. | Stabilization of the transition state by the solvent's electric field. | researchgate.net |

| Asymmetric Hydrogenation | Methanol (B129727) vs. Ionic Liquid | Higher enantioselectivity in methanol. | Lower viscosity of methanol leads to higher H2 availability. | rsc.org |

Kinetic Isotope Effects Kies Studies with Nitromethane 13c

Theoretical Framework of Carbon-13 Kinetic Isotope Effects

The theoretical foundation for kinetic isotope effects is rooted in transition state theory, quantum mechanics, and statistical mechanics. numberanalytics.com A KIE is formally defined as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org

KIE = kL / kH

The effect arises primarily from the difference in the zero-point vibrational energy (ZPVE) of the bond involving the isotopic atom. A bond to a heavier isotope, such as a C-13 atom, has a lower vibrational frequency and consequently a lower ZPVE compared to a bond to a lighter C-12 atom. This means more energy is required to break the bond involving the heavier isotope, leading to a slower reaction rate. wikipedia.org

When a C-H bond is replaced by a C-D bond, the mass is doubled, often resulting in a significant KIE where the reaction rate can be 6 to 10 times slower. However, when carbon-12 is replaced with carbon-13, the mass increases by only about 8%, resulting in a much smaller effect; a ¹²C reaction is typically only about 4% faster than the corresponding ¹³C reaction. wikipedia.org

A "normal" KIE is observed when kL/kH > 1, which is the most common scenario and indicates that the bond to the isotopic atom is being broken or significantly weakened in the rate-determining step of the reaction. An "inverse" KIE (kL/kH < 1) can occur if the bonding to the isotopic atom becomes stiffer or more constrained in the transition state compared to the reactant.

The magnitude of the primary ¹³C KIE is influenced by the nature of the transition state. According to theoretical models, the KIE is expected to be maximal for a symmetric transition state, where the bond to the leaving group and the bond to the incoming nucleophile are equally formed and broken. researchgate.net

Experimental Measurement Techniques for 13C KIEs

Precise measurement of the small ¹³C KIEs requires highly sensitive analytical techniques. The primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS): This is a highly precise method for measuring stable isotope ratios. nih.gov For KIE studies, it often involves competitive reactions where the isotopic composition of either the remaining starting material at high conversion or the product at low conversion is analyzed. The sample is typically converted into a small molecule gas, like CO₂, before being introduced into the mass spectrometer. illinois.edu Techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) allow for the separation of compounds in a mixture before their combustion and isotopic analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of high-field NMR has enabled the measurement of KIEs at natural ¹³C abundance (approximately 1.1%), which avoids the often costly and laborious synthesis of isotopically enriched compounds. illinois.edu This method involves running a reaction to a specific conversion and then comparing the ¹³C NMR spectrum of the recovered reactant or product to that of the starting material. nih.gov

Quantitative ¹³C NMR: While early applications were limited by low precision, modern techniques and high-field spectrometers provide reliable data. illinois.edu

Polarization Transfer Techniques: Methods like DEPT (Distortionless Enhancement by Polarization Transfer) can significantly reduce the time and material required for KIE measurements by enhancing the sensitivity of the ¹³C signal. nih.gov

2D Heteronuclear NMR: A more recent advancement is the use of ¹H-detected 2D [¹³C,¹H]-Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. This technique offers very high accuracy and precision, with experimental errors as low as 0.02%–0.12%, rivaling those of IRMS. nih.govacs.org

The following table presents data on ¹³C KIEs for the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (MtDXR) measured using different NMR techniques, demonstrating the high precision of the 2D HSQC method.

| Isotopic Position | Measurement Method | Experimental KIE (k¹²/k¹³) |

|---|---|---|

| 2-¹³C | 2D HSQC | 1.0031 ± 0.0004 |

| 3-¹³C | 2D HSQC | 1.0303 ± 0.0012 |

| 4-¹³C | 2D HSQC | 1.0148 ± 0.0002 |

| 4-¹³C | 1D ¹³C NMR | 1.016 ± 0.001 |

Data sourced from Murkin et al. (2012) via PubMed Central. acs.org

Correlation of 13C KIEs with Transition State Structures

¹³C KIEs provide invaluable, albeit indirect, information about the geometry of the transition state. nih.gov The magnitude of the KIE is directly related to the change in bonding at the carbon atom in the rate-determining step.

For instance, in Sₙ2 reactions, a large, normal ¹³C KIE is expected because the carbon atom undergoes significant bonding changes as one bond breaks and another forms. nih.gov In contrast, a stepwise Sₙ1 mechanism, where the rate-limiting step is the formation of a carbocation, often results in small normal or even inverse KIEs. nih.gov Theoretical calculations have shown that for Sₙ2 reactions, the relationship between the KIE magnitude and the "looseness" or "tightness" of the transition state can be complex, with a broad maximum often observed, which means very different transition states (early, symmetric, or late) can exhibit similar KIEs. researchgate.net

A powerful methodology combines experimentally measured ¹³C KIEs with theoretical calculations to derive quantitative information about transition state structures, such as interatomic bond distances. nih.govacs.org By calculating the KIEs for a range of theoretical transition structures, a correlation can be established between a specific geometric parameter (e.g., a forming C-O bond distance) and the predicted KIE. This correlation can then be used with the experimental KIE to determine the actual bond distance in the transition state. nih.govacs.org

The following table shows experimental ¹³C KIEs for reactions of various methyl compounds with Cl and OH radicals. The differences in KIE values reflect differences in the transition state structures for these hydrogen abstraction reactions.

| Reactant | Radical | Experimental ¹³C KIE (k¹²/k¹³) |

|---|---|---|

| CH₄ | Cl | 1.048 ± 0.005 |

| CH₄ | OH | 1.0039 ± 0.0002 |

| CH₃Cl | Cl | 1.026 ± 0.002 |

| CH₃Cl | OH | 1.037 ± 0.004 |

| CH₃F | Cl | 1.016 ± 0.006 |

| CH₃F | OH | 1.067 ± 0.006 |

Data sourced from a study on the reactions of methyl fluoride. acs.org

Pressure and Temperature Dependence of Isotope Effects

The effects of pressure and temperature on KIEs provide additional layers of mechanistic detail.

Temperature Dependence: Kinetic isotope effects are generally temperature-dependent, typically decreasing as the temperature increases. numberanalytics.com This is because at higher temperatures, a greater proportion of molecules have sufficient energy to overcome the activation barrier, which diminishes the relative difference in reaction rates caused by the isotopic substitution. numberanalytics.com However, this trend is not universal. In some cases, particularly for gas-phase reactions of alkanes with Cl atoms, no significant temperature dependence has been observed over certain temperature ranges. researchgate.net Theoretical studies of atmospheric reactions highlight that quantum tunneling can be a critical contribution to the KIE and its temperature dependence, especially at lower, atmospherically relevant temperatures. acs.orgtitech.ac.jp

Pressure Dependence: The effect of pressure on KIEs is more complex and highly dependent on the specific reaction mechanism. numberanalytics.com For reactions in the gas phase, pressure can influence collision frequencies and the stabilization of intermediates, which can in turn affect the observed KIE. In condensed phases, changes in pressure can alter the volume of activation and solvent organization around the transition state, leading to either an increase or decrease in the KIE.

Table of Mentioned Compounds

| Compound Name |

|---|

| Nitromethane-13C |

| Nitromethane (B149229) |

| Carbon Dioxide |

| 1-deoxy-D-xylulose-5-phosphate |

| Methane |

| Methyl Fluoride |

Computational and Theoretical Investigations of Nitromethane 13c

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the fundamental properties of molecules. DFT, in particular, has been widely applied to study solid nitromethane's structural, vibrational, and electronic properties under various conditions, including hydrostatic pressures up to 20 GPa. nih.gov These calculations are essential for determining optimized molecular geometries, force constants, and atomic charges, which serve as the basis for more complex simulations. dtic.mil

DFT calculations using various functionals (like B3LYP, VWN, B88LYP) have been employed to model the optimized structure, physical parameters, and vibrational spectra of nitromethane (B149229) in the gas phase. ekb.eg Studies have shown that DFT calculations using the generalized gradient approximation (GGA) can accurately describe the strong intramolecular interactions, yielding geometries that agree well with experimental data. aip.org For instance, a detailed theoretical study using a plane wave pseudopotential code with corrections for van der Waals interactions found that the calculated equilibrium lattice parameters and volume were in reasonable agreement with experimental results. nih.gov

Table 1: Calculated vs. Experimental Molecular Geometry of Nitromethane

| Parameter | DFT-GGA (Solid) aip.org | Experimental (Solid, 15 K) aip.org | Experimental (Gas) aip.org |

|---|---|---|---|

| C-N Bond Length (Å) | 1.507 | 1.489 | 1.489 |

| N-O Bond Length (Å) | 1.234 | 1.222 | 1.224 |

| C-H Bond Length (Å) | 1.103 | 1.087 | 1.088 |

| O-N-O Bond Angle (°) | 124.5 | 125.3 | 125.3 |

| H-C-H Bond Angle (°) | 107.6 | 107.6 | 107.8 |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. For nitromethane, MD simulations have been crucial for investigating its behavior in condensed phases and under shock loading. acs.orgfigshare.com These simulations often employ force fields, which are sets of parameters that describe the potential energy of the system.

Non-reactive force fields, such as the Sorescu-Rice-Thompson (SRT) force field, have been developed and used in studies of the solid and liquid phases of nitromethane, including melting processes. researchgate.netdtic.mil MD simulations using the SRT force field have been applied to study structural relaxation and energy partitioning in crystalline nitromethane subjected to shock waves, revealing that the mechanical response is highly dependent on the crystal's orientation to the shock. dtic.milaip.org

For studying chemical reactions, reactive force fields like ReaxFF are employed. acs.orgfigshare.com ReaxFF, a first-principles-based reactive force field, has been used to characterize the thermal decomposition of liquid and solid nitromethane at high temperatures (2000–3000 K). nih.govresearchgate.net These simulations have shown excellent agreement with quantum-mechanics-based MD simulations regarding the initial chemical reactions and time scales for decomposition, validating the accuracy of the ReaxFF approach. nih.gov

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. Mapping the PES is fundamental to understanding reaction pathways, transition states, and product distributions. For nitromethane, PES mapping has been performed using high-level computational methods like the Complete Active Space Perturbation Theory of the second order (CASPT2). mdpi.compreprints.orgpreprints.orgresearchgate.net

These studies explore various unimolecular reactions, including:

Nitro-nitrite isomerization: CH₃NO₂ → CH₃ONO mdpi.compreprints.org

C-N bond cleavage: CH₃NO₂ → •CH₃ + •NO₂ mdpi.comresearchgate.net

Proton migration: CH₃NO₂ → CH₂N(O)OH (aci-nitromethane) mdpi.compreprints.org

Mapping the PES helps identify saddle points, which correspond to transition states connecting reactants to products. mdpi.compreprints.orgpreprints.org For example, mapping the ternary system of [nitromethane:trans-methylnitrite:cis-methylnitrite] identified the saddle points corresponding to the isomerization reactions between these species. mdpi.compreprints.org These theoretical explorations of the PES are critical for interpreting experimental results from photolysis and decomposition studies. uhmreactiondynamics.orguhmreactiondynamics.org

Molecular Dynamics (MD) Simulations

Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed characterization of reaction pathways and the elusive transition states that govern reaction rates. For nitromethane, several key decomposition and isomerization pathways have been investigated.

The unimolecular decomposition of nitromethane is complex. While the C-N bond is the weakest in the molecule and its cleavage is the most favorable kinetically controlled process, other pathways become significant under different conditions. mdpi.comresearchgate.netosti.gov One of the most studied reactions is the nitro-nitrite isomerization (CH₃NO₂ → CH₃ONO). Two distinct mechanisms have been proposed for this rearrangement: one proceeding through a "tight" transition state and another through a "loose" transition state, which is associated with a roaming reaction mechanism. mdpi.compreprints.org

Table 2: Key Modeled Reaction Pathways for Nitromethane

| Reaction Pathway | Description | Key Intermediates/Products | Significance |

|---|---|---|---|

| C-N Bond Homolysis | The simplest unimolecular decomposition pathway. mdpi.comresearchgate.net | •CH₃, •NO₂ | Dominant in the gas phase at low energy; considered the primary initiation step in some models. researchgate.netresearchgate.net |

| Nitro-Nitrite Isomerization | Rearrangement from nitromethane to methyl nitrite (B80452). mdpi.compreprints.org | CH₃ONO (methyl nitrite) | A key step leading to different final products, such as CH₃O• and NO•. uhmreactiondynamics.org Can proceed via a roaming mechanism at high temperatures. mdpi.comresearchgate.net |

| Aci-form Formation | Intermolecular or intramolecular proton transfer to form aci-nitromethane. nih.govbibliotekanauki.pl | CH₂N(O)OH (aci-nitromethane) | Favored in the condensed phase and under high pressure/temperature; lowers the decomposition activation energy. nih.govresearchgate.netbibliotekanauki.pl |

| Bimolecular Reactions | Reactions involving two nitromethane molecules. acs.orgfigshare.com | CH₃NOOH, CH₂NO₂ | Dominant initiation pathway under shock loading, often involving proton transfer. acs.orgfigshare.comnih.gov |

DFT calculations have been used to investigate the transition states for the conversion of nitromethane to its aci-form, showing that the presence of catalysts like water or amines can lower the energy barrier for this transformation. bibliotekanauki.pl MD simulations reveal that at high temperatures (3000 K) in the condensed phase, the first decomposition step is an intermolecular proton transfer leading to the aci-form, whereas at lower temperatures (2000-2500 K), isomerization to methyl nitrite is more common. nih.govresearchgate.net

Solvation Effects and Interactions in Condensed Phases

The behavior of nitromethane in condensed phases (liquid and solid) is significantly different from the gas phase due to intermolecular interactions. osti.gov MD simulations of liquid nitromethane have been used to study its structure, revealing the presence of C-H···O hydrogen bonding. dtic.mil These intermolecular forces influence the orientation of neighboring molecules and affect reaction dynamics.

In the condensed phase, reaction pathways that are minor or absent in the gas phase can become dominant. The formation of the aci-form via intermolecular proton transfer is a prime example of a condensed-phase effect. nih.govosti.gov This pathway has a lower activation barrier than the gas-phase C-N bond cleavage because of the proximity of neighboring molecules. researchgate.net

Simulations using the ReaxFF reactive force field have characterized the chemistry of liquid and solid nitromethane at high density (1.97 g/cm³). nih.govresearchgate.net The results show that at 3000 K, the initial reaction is an intermolecular proton transfer. At lower temperatures, isomerization to methyl nitrite becomes a competing initial step. nih.govresearchgate.net The formation of water is a key subsequent step that marks the onset of exothermic chemistry. nih.gov The influence of polar solvents on the stability and electronic properties of nitromethane has also been studied using DFT, indicating changes in the HOMO/LUMO band gap and molecular electrostatic potential, which points to the molecule's stability in different chemical environments. ekb.eg

Studies of Nitromethane-13C under Extreme Conditions

The decomposition of nitromethane under extreme conditions, such as high pressure and temperature characteristic of detonation, is a major focus of computational studies. These conditions dramatically alter its chemical reactivity.

MD simulations using the ReaxFF reactive force field have been instrumental in investigating the response of liquid nitromethane to shock loading. acs.orgfigshare.com These simulations accurately predict shock states and detonation velocities that are in good agreement with experimental data. acs.orgfigshare.com Under shock loading, the dominant decomposition pathway involves bimolecular reactions, with the formation of nitrosomethane (B1211736) (CH₃NO) identified as a key initiation step. acs.orgfigshare.com

Studies of the thermal decomposition under high static pressure (around 40 atm) show that the reaction is approximately first-order, with major products including nitric oxide, hydrogen cyanide, carbon dioxide, formaldehyde (B43269), and water. researchgate.netrsc.org DFT calculations on solid nitromethane under hydrostatic pressure show changes in the crystal structure and vibrational modes. nih.govaip.orgnih.govresearchgate.net A structural phase transition is predicted in the pressure range of 10-12 GPa. nih.govresearchgate.net

At very high pressures (0.6-8.5 GPa) and temperatures (115-180°C), the decomposition of solid nitromethane yields different products depending on the pressure, with N₂O, CO₂, and H₂O being the primary volatile products. osti.gov These results indicate that the reaction mechanism is pressure-dependent and that the gas-phase C-N bond cleavage is unlikely to be the initial step under these solid-state conditions. osti.gov

Table 3: Shock Properties of Nitromethane from MD Simulations

| Shock Direction aip.org | Shock Velocity (km/s) aip.org | Shock Pressure (GPa) aip.org | Key Observation aip.org |

|---|---|---|---|

| 7.14 | 15.22 | Plane-specific translational disordering. | |

| preprints.org | 7.02 | 15.12 | Structural rearrangement to a paracrystalline structure. |

| 7.14 | 15.39 | More complete plane-specific disordering than . |

Initial temperature 200 K and impact speed 2.0 km/s. aip.org

Applications in Isotopic Tracing and Metabolic Flux Analysis

Metabolic Pathway Elucidation in Biological Systems

The use of stable isotopes like carbon-13 has revolutionized the study of metabolism. acs.org By introducing ¹³C-labeled compounds into biological systems, scientists can trace the journey of the labeled carbon atom through various metabolic pathways. acs.org This technique, often coupled with analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a detailed picture of cellular processes. acs.org

Carbon Flow Analysis and Flux Determination

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. cortecnet.com ¹³C-MFA, in particular, involves feeding cells a ¹³C-labeled substrate and measuring the distribution of the ¹³C isotope in various metabolites. cortecnet.comnih.gov This information allows researchers to determine the relative and absolute fluxes through different metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov

For instance, studies have utilized ¹³C-labeled substrates to investigate the central metabolism of microorganisms like E. coli. nih.gov By analyzing the mass isotopomer distributions of intracellular metabolites, researchers can construct detailed flux maps. nih.gov These maps reveal how carbon from a specific source is distributed throughout the cell's metabolic network, identifying key pathways and potential bottlenecks. nih.govnih.gov A study on intact human liver tissue using global ¹³C tracing demonstrated that within a 2-hour period, approximately one-third of the synthesized metabolites showed detectable ¹³C enrichment, which increased to nearly half after 24 hours. This enabled the confirmation of key metabolic pathways like bile acid synthesis and the urea (B33335) cycle through the detection of specific ¹³C-labeled products such as glycocholate and citrulline.

The choice of the ¹³C-labeled tracer is crucial for the success of an MFA study. For example, [1,3-¹³C]glycerol has been shown to provide high precision in resolving key fluxes in E. coli. nih.gov Computational software is then used to fit the experimental data to a metabolic model, allowing for the estimation of intracellular fluxes. nih.gov

Examples of ¹³C-Labeled Substrates in Metabolic Flux Analysis

| ¹³C-Labeled Substrate | Organism/System Studied | Key Metabolic Pathway Investigated | Reference |

|---|---|---|---|

| [1,3-¹³C]glycerol | E. coli | Central Carbon Metabolism | nih.gov |

| [1-¹³C]glucose and [U-¹³C]glucose | S. cerevisiae | Central Metabolism under Stress Conditions | nih.gov |

| [U-¹³C]glucose | Human Liver Tissue | Bile Acid Synthesis, Urea Cycle |

Simultaneous Multi-Isotope Tracing (e.g., 13C and 15N)

To gain a more comprehensive understanding of cellular metabolism, researchers can simultaneously trace multiple elements using different stable isotopes. nih.gov The combination of ¹³C and ¹⁵N labeling allows for the simultaneous quantification of both carbon and nitrogen fluxes within a biological system. nih.govembopress.org This dual-labeling approach is particularly valuable for studying the interplay between carbon and nitrogen metabolism, which is crucial for the synthesis of amino acids and nucleotides. embopress.org

In a study on Mycobacterium bovis BCG, a dual ¹³C and ¹⁵N isotopic labeling experiment was conducted using a chemostat culture. embopress.org By analyzing the mass isotopomer distributions of intracellular metabolites, researchers were able to resolve both carbon and nitrogen fluxes. embopress.org This revealed that glutamate (B1630785) plays a central role as a nitrogen donor in mycobacteria. embopress.org Such studies provide a powerful and statistically rigorous platform for understanding the integrated metabolic networks of organisms. nih.gov

Environmental and Soil Carbon Dynamics Tracing

Nitromethane-¹³C and other ¹³C-labeled compounds are valuable tools for tracing carbon dynamics in environmental systems, particularly in soil. nih.govresearchgate.net Understanding the fate of carbon in soil is crucial for modeling global carbon cycles and predicting the effects of climate change. escholarship.org Radiocarbon (¹⁴C) has traditionally been used for studying long-term soil carbon dynamics, but stable isotopes like ¹³C offer a complementary approach for investigating processes on shorter, decadal timescales. escholarship.org

By introducing ¹³C-labeled plant litter or other organic matter into soil microcosms, scientists can track the decomposition and transformation of this carbon. csic.es For example, microcosm incubation experiments with ¹³C- and ¹⁵N-enriched pyrogenic organic matter (PyOM) have been used to study its degradation and chemical alteration over time. csic.es Solid-state NMR spectroscopy can then be used to analyze the structural changes in the labeled material, revealing processes such as the oxidation of aromatic ring structures. csic.es

Studies have also used the natural abundance of ¹³C to trace shifts in vegetation and their impact on soil organic matter. escholarship.org For instance, a shift from C3 to C4 vegetation leads to a change in the δ¹³C signature of the soil organic matter, allowing researchers to quantify the turnover rate of soil carbon. researchgate.net In tropical agroforestry systems, the input of ¹³C-depleted organic residues from trees can significantly alter the δ¹³C signature of the soil, providing a measure of the contribution of tree-derived carbon to the soil organic matter pool. researchgate.net

Application of ¹³C in Soil Carbon Dynamics Studies

| ¹³C Application | System Studied | Key Finding | Reference |

|---|---|---|---|

| ¹³C- and ¹⁵N-enriched PyOM incubation | Soil Microcosms | Demonstrated oxidation and partial opening of aromatic ring structures during degradation. | csic.es |

| Natural ¹³C abundance | Tropical Agroforestry Systems | Quantified the input of tree-derived carbon to soil organic matter. | researchgate.net |

| Continuously ¹³C/¹⁴C-labeled plants | Soil Profiles | Showed that root-derived energy can accelerate the decomposition of old subsoil carbon. | nih.gov |

Use as a Probe for Surface Basicity in Heterogeneous Catalysis

Nitromethane (B149229), including its ¹³C-labeled counterpart, serves as an effective probe molecule for characterizing the basicity of solid surfaces in heterogeneous catalysis. researchgate.netresearchgate.net The basic properties of a catalyst are often crucial for its activity and selectivity in various chemical reactions. researchgate.net

When nitromethane adsorbs on a basic oxide surface, it can react to form an aci-anion. researchgate.net The formation and stabilization of this species can be monitored using ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy. researchgate.net A key finding is the linear relationship between the ¹³C NMR isotropic chemical shift of the methylene (B1212753) group of the adsorbed aci-anion and the heat of adsorption of CO₂, which is a measure of the surface's basic strength. researchgate.net This correlation establishes nitromethane as an accurate NMR probe for quantifying the basicity of oxide surfaces. researchgate.net

Research on mixed oxides derived from hydrotalcite-like precursors has shown that the nature of the adsorbed species—nitromethane, its aci-anion, or a methazonate salt analogue—depends on the relative strength of the basic and acid sites on the catalyst surface. researchgate.net Furthermore, a direct relationship has been established between the catalytic activity for the Michael addition of nitromethane to cyclohex-2-en-1-one and the ¹³C CP/MAS NMR chemical shift of the aci-anion. researchgate.netresearchgate.net This demonstrates that the basicity, as measured by the nitromethane probe, is a key determinant of the catalyst's performance. researchgate.net However, the Lewis acidity of the surface also plays a role, as it can stabilize the aci-anion and potentially lower the catalytic activity. researchgate.net

Future Directions and Emerging Methodologies

Integration of Advanced Spectroscopic and Computational Techniques

The future of Nitromethane-13C analysis lies in the sophisticated integration of high-resolution spectroscopic methods with advanced computational models. This combination allows researchers to move beyond simple detection to a deep understanding of molecular behavior, structure, and dynamics. aip.orgresearchgate.net

Advanced spectroscopic techniques, such as cavity-enhanced resonant photoacoustic spectroscopy (CERPAS), offer unprecedented sensitivity for detecting trace amounts of gas-phase molecules like nitromethane (B149229). For this compound, these methods could be adapted to provide highly selective and sensitive detection in complex gas mixtures. In the condensed phase, developments in nuclear magnetic resonance (NMR) spectroscopy, including polarization transfer pulse sequences like INEPT and DEPT, enable selective observation of signals from 13C nuclei coupled to deuterium (B1214612), opening new avenues for multi-isotope labeling studies. acs.org

Computational chemistry, particularly density functional theory (DFT), has become essential for interpreting experimental data. aip.orgacs.org DFT calculations can predict NMR chemical shifts, vibrational frequencies, and structural properties of molecules like this compound with high accuracy. aip.orgresearchgate.net By simulating solvent effects and molecular interactions, these computational models can help elucidate the mechanisms behind observed spectroscopic changes. researchgate.netacs.org For instance, simulations can clarify how hydrogen bonding or other intermolecular forces in a solvent influence the 13C chemical shift of this compound, providing insights that are difficult to obtain from experiments alone. acs.org The combination of experimental NMR data with DFT calculations is a powerful tool for determining the relative configuration of complex organic compounds. researchgate.net

| Technique | Information Provided | Role of Computational Integration |

|---|---|---|

| High-Resolution NMR (e.g., INEPT, DEPT) | Provides precise 13C chemical shifts and coupling constants, enabling unambiguous structural identification and quantification in complex mixtures. acs.org | Predicts and validates NMR chemical shifts (GIAO method), analyzes solvent effects, and correlates spectral data with 3D molecular structure and electron densities. researchgate.netacs.org |

| Cavity-Enhanced Spectroscopy (e.g., CERPAS) | Enables ultra-sensitive detection of nitromethane vapor, potentially distinguishing between isotopologues based on specific absorption features. | Calculates vibrational spectra and absorption frequencies to aid in the selection of optimal wavelengths for selective detection and to interpret spectral shifts due to environmental conditions. aip.org |

| Raman Spectroscopy | Reveals information about molecular vibrations and can be used to study the structural properties of nitromethane under extreme conditions like high pressure. aip.org | Simulates vibrational modes to assign experimental Raman peaks and predicts structural phase transitions under pressure, aiding in the interpretation of complex spectra. aip.org |

Development of Novel Synthesis Routes for Complex 13C-Labeled Derivatives

While this compound is a valuable molecule in its own right, its role as a C1 building block for creating more complex, isotopically labeled derivatives is a key area for future development. rsc.orgnih.gov Traditional methods often involve multi-step syntheses that can be low-yielding and difficult to scale. nih.gov Emerging synthetic methodologies are focused on improving efficiency, functional group tolerance, and the ability to introduce the 13C label at a late stage in the synthesis.

One promising approach is the use of transition metal catalysis. For example, a palladium-catalyzed carbonylative α-arylation of nitromethane has been developed to produce α-nitro aryl ketones. researchgate.net This method can be adapted to use isotopically labeled 13CO, allowing for the efficient synthesis of [13C]-acyl labeled products from an array of aryl iodides under mild conditions. researchgate.net Such late-stage labeling strategies are highly valuable in drug discovery and development.

Another innovative strategy involves the one-pot oxidation-Stetter reaction. This approach was successfully used to synthesize [1-13C-5-12C]-α-ketoglutarate on a gram scale with high yield, using 13C-labeled nitromethane as a key starting material. nih.gov The development of such robust, scalable reactions is crucial for producing the quantities of complex labeled compounds needed for in vivo studies. nih.gov These advanced synthetic methods expand the toolbox available to chemists, enabling the creation of a diverse range of 13C-labeled molecules for various research applications. sioc-journal.cn

| Synthetic Strategy | Starting Material | Complex Derivative Example | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Carbonylative α-Arylation | This compound (or unlabeled nitromethane with 13CO) | [13C]-Acyl α-nitro aryl ketones | Mild reaction conditions, use of a solid CO-releasing molecule, facilitates late-stage 13C-labeling. researchgate.net |

| Oxidation-Stetter Reaction | This compound | [1-13C]-α-Ketoglutarate derivatives | High-yielding, scalable (gram scale), efficient one-pot reaction. nih.gov |

| Henry Reaction (Nitroaldol) | This compound | [13C]-Nitroalcohols (e.g., 1,3-dihydroxy-2-nitropropane) | Classic carbon-carbon bond-forming reaction, versatile for creating functionalized nitroalkanes. rsc.org |

| Michael Addition | This compound | [13C]-γ-Nitroketones | Forms carbon-carbon bonds by adding the nitromethane anion to α,β-unsaturated carbonyl compounds. nih.gov |

Expansion of Isotopic Tracing to Novel Chemical and Biological Systems

13C metabolic flux analysis (13C-MFA) is a powerful technique for mapping the flow of carbon atoms through cellular metabolic networks. nih.govnih.gov By feeding cells a 13C-labeled substrate, researchers can measure the incorporation of the label into downstream metabolites, providing a detailed picture of pathway activity. royalsocietypublishing.org While often applied to central carbon metabolism using tracers like glucose, there is immense potential to use specialized tracers like this compound to probe specific metabolic pathways in a wider range of biological systems. nih.gov

Future applications could involve using this compound to trace one-carbon metabolism in poorly understood microorganisms or in complex microbial communities found in environmental samples like soil. royalsocietypublishing.orgosti.gov Stable isotope probing (SIP) with metabolomics can reveal which microbes are actively consuming a substrate and what metabolic transformations they are performing. osti.gov this compound could serve as a unique probe for organisms capable of utilizing C1 compounds.

In biomedical research, the application of stable isotope tracing is expanding to study metabolism in whole organisms and in the context of diseases like cardiovascular conditions and cancer. nih.govfrontiersin.org An emerging frontier is the simultaneous tracing of multiple isotopes, such as 13C and 15N, which can provide a more comprehensive view of cellular metabolism by tracking the fate of different elements concurrently. nih.gov Using a dual-labeled this compound,15N tracer could offer unprecedented insights into the coupled pathways of carbon and nitrogen metabolism, particularly in the synthesis of amino acids and nucleotides. nih.gov This multi-isotope approach, combined with high-resolution mass spectrometry, allows for the resolution of distinct isotopomers and a more detailed analysis of the metabolic network. nih.gov

| Novel System | Scientific Question | Potential Insight from this compound Tracing |

|---|---|---|

| Soil Microbial Communities | Which microorganisms in a complex soil environment can metabolize C1 compounds and how is that carbon integrated into the food web? | Identification of active methylotrophic bacteria and tracing the flow of carbon from a C1 source into microbial biomass (lipids, amino acids). osti.gov |

| Mammalian Cell Co-cultures | How do different cell types (e.g., cancer cells and stromal cells) exchange one-carbon units within a tumor microenvironment? | Elucidation of metabolic cross-talk and symbiotic relationships involving one-carbon pathways. nih.gov |

| Organ-on-a-Chip Models | What are the real-time metabolic flux changes in a specific human organ (e.g., liver) in response to a drug, using a C1 precursor? | Provides a dynamic view of organ-specific metabolism and toxicology related to one-carbon pathways under controlled, in vivo-like conditions. |

| Dual Isotope Tracing (13C/15N) | How are the metabolic pathways of carbon and nitrogen coupled during the synthesis of amino acids and nucleotides in human cells? | Simultaneous quantification of carbon and nitrogen fluxes, revealing regulatory links between central carbon metabolism and nitrogen assimilation. nih.gov |

Q & A

Q. How is Nitromethane-13C synthesized for isotopic labeling in metabolic studies?

this compound is synthesized via isotopic enrichment techniques, typically using precursors like methyl-13C-D3 iodide (13CD3I) or other 13C-labeled intermediates. The process involves nucleophilic substitution or catalytic deuteration to introduce the 13C isotope while maintaining chemical integrity. Purification steps, such as distillation or chromatography, ensure >99% isotopic purity. Researchers must validate synthesis success using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What analytical techniques confirm the isotopic purity and chemical integrity of this compound?

Isotopic purity is confirmed via 13C NMR (δ ~100 ppm for the labeled carbon) and high-resolution mass spectrometry (HRMS) to detect isotopic peaks. Quantitative 1H/13C NMR integration and elemental analysis (±0.4% tolerance) verify chemical composition. For trace impurities, gas chromatography coupled with MS (GC-MS) is employed. Researchers should cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. What are the primary applications of this compound in studying microbial metabolism?

this compound is used in 13C metabolic flux analysis (MFA) to trace carbon flow in central metabolic pathways (e.g., glycolysis, TCA cycle). By culturing microorganisms with 13C-labeled substrates, researchers quantify intracellular fluxes via isotopic enrichment patterns in metabolites, measured via NMR or MS. This method reveals pathway activity under varying conditions (e.g., stress, genetic modifications) .

Advanced Research Questions

Q. How can researchers optimize experimental parameters when using this compound in metabolic flux analysis?

Key parameters include:

- Substrate concentration : Ensure non-limiting, non-toxic levels (e.g., 0.5–2 mM) to avoid metabolic bottlenecks.

- Sampling timepoints : Capture isotopic steady-state (typically 2–3 generations) or dynamic labeling (early timepoints for pathway kinetics).

- Computational modeling : Use tools like OpenFlux or INCA to integrate MS/NMR data with stoichiometric models. Calibrate models with null-space analysis to resolve underdetermined fluxes .